4-Hydroxyphenylacetaldoxime

Overview

Description

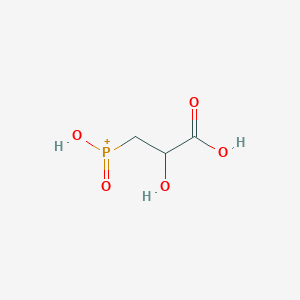

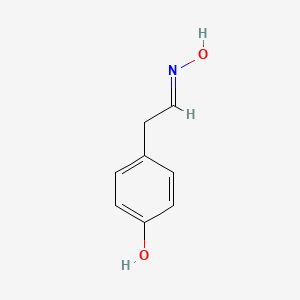

4-Hydroxyphenylacetaldoxime is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . It is also known by other names such as (4-hydroxyphenyl)acetaldehyde oxime, 4-hydroxybenzeneacetaldehyde, oxime, and para-hydroxyphenylacetaldoxime .

Synthesis Analysis

The synthesis of 4-Hydroxyphenylacetaldoxime involves the conversion of 4-hydroxyphenylacetic acid in methanol (MeOH) and concentrated sulfuric acid (H2SO4). The mixture is refluxed for 2 hours, cooled to room temperature, neutralized with aqueous sodium bicarbonate (NaHCO3), concentrated, and extracted with ethyl acetate (EtOAc) .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenylacetaldoxime consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Chemical Reactions Analysis

4-Hydroxyphenylacetaldoxime is involved in enzymatic reactions. For instance, the maize cytochrome P450 CYP79A61 produces phenylacetaldoxime and indole-3-acetaldoxime in heterologous systems and might contribute to plant defense and auxin formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyphenylacetaldoxime are closely related to its molecular structure. It has a molecular formula of C8H9NO2, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da .

Scientific Research Applications

Enzymatic Conversion in Plant Biosynthesis

4-Hydroxyphenylacetaldoxime (HPAAO) plays a role in the biosynthesis of plant secondary metabolites. Shimada and Conn (1977) explored its conversion to p-hydroxymandelonitrile in dhurrin biosynthesis, highlighting its involvement in plant metabolic pathways (Shimada & Conn, 1977).

Role in Fungal Pathogens of Crucifers

Pedras and Montaut (2003) investigated the biotransformation of 4-hydroxyphenylacetaldoxime in fungal pathogens affecting cruciferous plants, revealing its significance in plant-pathogen interactions (Pedras & Montaut, 2003).

Inhibitory Effects on Glycosidases

HPAAO and its analogs were studied by Hazato, Aoyagi, and Umezawa (1979) for their ability to inhibit mammalian glycosidases. This research highlights its potential therapeutic applications in inhibiting specific enzymes (Hazato, Aoyagi, & Umezawa, 1979).

Involvement in the Biosynthesis of Cyanogenic Glucosides

Tapper, Zilg, and Conn (1972) explored the role of HPAAO as a potential intermediate in the biosynthesis of cyanogenic glucosides in plants, contributing to our understanding of plant defense mechanisms (Tapper, Zilg, & Conn, 1972).

Biosynthesis in Triglochin Maritima

Nielsen and Møller (1999) studied the biosynthesis of cyanogenic glucosides in Triglochin maritima, focusing on the role of HPAAO and cytochrome P450 enzymes, which sheds light on the enzymatic processes in this plant species (Nielsen & Møller, 1999).

Mechanism of Action

Future Directions

Future research may focus on the role of 4-Hydroxyphenylacetaldoxime in plant defense mechanisms and its potential use in the development of new pesticides or herbicides . Additionally, the broad substrate specificity of enzymes like CYP71AT96, which acts on 4-Hydroxyphenylacetaldoxime, could be further explored .

properties

IUPAC Name |

4-[(2E)-2-hydroxyiminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJJNJGTDWFLD-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23745-82-6 | |

| Record name | 4-Hydroxyphenylacetaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)

![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)

![(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide](/img/structure/B1231055.png)

![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)